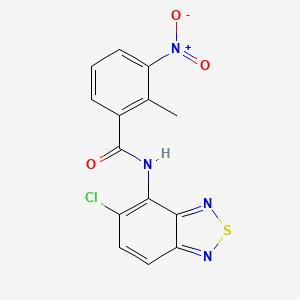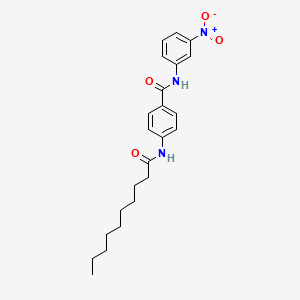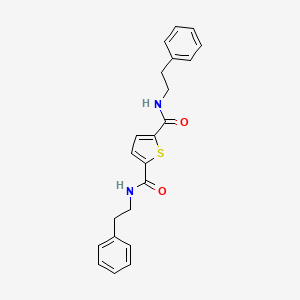
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the benzothiadiazole core: This step involves the cyclization of appropriate precursors to form the benzothiadiazole ring system.
Introduction of the chloro substituent: Chlorination reactions are employed to introduce the chloro group at the desired position on the benzothiadiazole ring.
Attachment of the nitrobenzamide moiety: This step involves the coupling of the benzothiadiazole core with a nitrobenzamide derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired outcome.
Análisis De Reacciones Químicas
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in various medical studies. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide can be compared with other benzothiadiazole derivatives, such as:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea: This compound has a similar benzothiadiazole core but differs in the substituent attached to the nitrogen atom.
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine: Another derivative with a different functional group attached to the benzothiadiazole ring.
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide: Similar to the target compound but lacks the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H9ClN4O3S |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H9ClN4O3S/c1-7-8(3-2-4-11(7)19(21)22)14(20)16-12-9(15)5-6-10-13(12)18-23-17-10/h2-6H,1H3,(H,16,20) |
Clave InChI |
FQOUTZVKDPCPFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15021667.png)
![3-{2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one](/img/structure/B15021673.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021688.png)

![4-iodo-2-[(E)-(2-{4-[(2-methylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15021692.png)

![7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021697.png)
![Ethyl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15021699.png)
![4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15021700.png)
![N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B15021702.png)
![[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B15021710.png)
![1,3-diphenyl-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15021717.png)
![4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B15021718.png)
![2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid](/img/structure/B15021728.png)
